8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
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Overview
Description
8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a piperazine ring, and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Attachment of Phenyl Groups: The phenyl groups are attached via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazoline: Lacks the 5(4H)-one moiety.
8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenylquinazoline: Lacks the triazolo ring.
Uniqueness
The uniqueness of 8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one lies in its triazoloquinazoline core, which imparts distinct chemical and biological properties. This structure allows for diverse chemical modifications and potential interactions with various biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
1031664-06-8 |
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Molecular Formula |
C28H26N6O2 |
Molecular Weight |
478.556 |
IUPAC Name |
8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-phenyl-1H-triazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C28H26N6O2/c1-18-8-9-19(2)23(16-18)32-12-14-33(15-13-32)28(36)21-10-11-22-24(17-21)34-26(29-27(22)35)25(30-31-34)20-6-4-3-5-7-20/h3-11,16-17,31H,12-15H2,1-2H3 |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
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